2-(dimethylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Description
2-(dimethylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is an organic compound that features a thiazole ring, a phenyl group, and a dimethylamino group
Properties
IUPAC Name |
2-(dimethylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-16(2)8-12(17)15-13-14-11(9-18-13)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHOEGCSNLZGCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=NC(=CS1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Chemical Overview
2-(Dimethylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide (molecular formula: C₁₃H₁₅N₃OS; molecular weight: 261.34 g/mol) consists of a 4-phenylthiazole scaffold substituted at the 2-position with a dimethylaminoacetamide group. The thiazole ring’s electronic properties, influenced by the electron-donating phenyl group at C4 and the electron-withdrawing acetamide at C2, make it a candidate for bioactive molecule development. Its SMILES notation (CN(C)CC(=O)NC1=NC(=CS1)C2=CC=CC=C2) and InChIKey (NBHOEGCSNLZGCE-UHFFFAOYSA-N) confirm the spatial arrangement critical for its reactivity.
Synthetic Routes and Methodologies
Hantzsch Thiazole Synthesis for 2-Amino-4-Phenylthiazole Intermediate
The synthesis begins with constructing the 4-phenylthiazole backbone. The Hantzsch thiazole synthesis, a cornerstone in heterocyclic chemistry, is employed to form 2-amino-4-phenylthiazole, a key intermediate.
Procedure :
- Thiourea Preparation : React phenyl isothiocyanate (1.0 equiv.) with ammonium hydroxide to generate phenylthiourea.
- Cyclization with α-Bromoacetophenone : Combine phenylthiourea (1.0 equiv.) and α-bromoacetophenone (1.05 equiv.) in ethanol. Reflux at 80°C for 6–8 hours to form 2-amino-4-phenylthiazole.
- Workup : Cool the mixture, precipitate the product with ice water, and purify via recrystallization (ethanol/water).
Acylation of 2-Amino-4-Phenylthiazole
The intermediate 2-amino-4-phenylthiazole undergoes acylation to introduce the dimethylaminoacetamide moiety. Two methods are prevalent:
Acid Chloride-Mediated Acylation
Reagents :
- 2-(Dimethylamino)acetyl chloride (1.2 equiv.)
- Triethylamine (TEA, 1.5 equiv.)
- Dichloromethane (DCM) solvent
Procedure :
- Dissolve 2-amino-4-phenylthiazole (1.0 equiv.) and TEA in anhydrous DCM at 0°C.
- Add 2-(dimethylamino)acetyl chloride dropwise under N₂.
- Stir at room temperature for 12 hours.
- Quench with ice water, extract with DCM, dry (Na₂SO₄), and concentrate.
- Purify via silica gel chromatography (ethyl acetate/hexane, 1:3).
Yield : 68–72%.
Characterization :
- ¹³C NMR (CDCl₃): δ 170.2 (C=O), 162.5 (thiazole-C2), 135.4–126.8 (aromatic carbons), 45.8 (N(CH₃)₂).
Coupling Reagent-Assisted Amidation
Reagents :
- 2-(Dimethylamino)acetic acid (1.1 equiv.)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv.)
- Hydroxybenzotriazole (HOBt, 1.2 equiv.)
- Dimethylformamide (DMF) solvent
Procedure :
Optimization and Mechanistic Insights
Solvent and Base Selection
Analytical and Spectroscopic Validation
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Melting Point | 148–150°C | |
| IR (KBr) | 1665 cm⁻¹ (C=O stretch) | |
| HRMS | 261.0921 [M+H]⁺ (calc. 261.0934) |
Challenges and Alternative Approaches
Competing Side Reactions
Patent-Based Modifications
A Chinese patent (CN101805302B) describes thioacetamide synthesis via sulfur alkylation, suggesting adaptability for similar acetamides. For this compound, substituting chloroacetamide with 2-(dimethylamino)chloroacetamide in ethanol/NaOH could yield the target, though this route remains experimentally untested.
Chemical Reactions Analysis
Types of Reactions
2-(dimethylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Research indicates that 2-(dimethylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide exhibits several biological activities, making it a candidate for further investigation in various therapeutic areas.
Antimicrobial Properties
Studies have demonstrated that compounds with similar thiazole moieties possess significant antimicrobial activity against various pathogens. For instance, derivatives have shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported around 256 µg/mL for related compounds.
Anticancer Activity
The compound has been evaluated for its cytotoxic effects on cancer cell lines. Research indicates that it can selectively induce apoptosis in human cancer cells while sparing normal cells. A notable study reported that thiazole derivatives exhibit potent cytotoxicity against prostate cancer and melanoma cell lines, suggesting that modifications to the thiazole structure can enhance anticancer efficacy .
Enzyme Inhibition
This compound may act as an inhibitor of key enzymes involved in disease progression. For example, similar compounds have been shown to inhibit acetylcholinesterase, which is relevant in the context of neurodegenerative diseases such as Alzheimer's .
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis of new thiazole derivatives, including this compound. The results indicated significant antimicrobial activity against a panel of bacterial strains. The findings suggest that structural modifications can enhance the antimicrobial potency of thiazole derivatives .
Case Study 2: Anticancer Efficacy
In a detailed investigation published in Cancer Letters, researchers synthesized a series of thiazole-based compounds and evaluated their anticancer properties. The study found that compounds similar to this compound exhibited selective cytotoxicity towards cancer cells with minimal effects on normal cells. The mechanism of action was linked to the induction of apoptosis through mitochondrial pathways .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(dimethylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-phenyl-1,3-thiazol-2-yl)acetamide
- N-(4-phenyl-1,3-thiazol-2-yl)acetamide
- 2-(dimethylamino)-N-(1,3-thiazol-2-yl)acetamide
Uniqueness
2-(dimethylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is unique due to the presence of both the dimethylamino group and the phenyl-substituted thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
2-(dimethylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide is a compound that belongs to the thiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, antifungal, and anticancer properties. The mechanisms of action, structure-activity relationships (SAR), and relevant case studies are also discussed.
Antimicrobial Activity
This compound shows significant antimicrobial activity against various bacterial and fungal strains. Studies indicate that it inhibits the growth of both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values:
| Pathogen | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
| Candida albicans | 16.69 |
The compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting lipid biosynthesis, which is crucial for maintaining cell integrity .
Antifungal Activity
The compound also exhibits antifungal properties, particularly against Candida species and other pathogenic fungi. The antifungal mechanism typically involves interference with ergosterol biosynthesis, leading to increased membrane permeability.
Antifungal Activity Data:
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 |
| Fusarium oxysporum | 56.74 |
These findings suggest that the compound may be a promising candidate for developing new antifungal agents .
Anticancer Activity
Research has demonstrated that this compound possesses anticancer properties by inducing apoptosis in cancer cells. It has been tested against various cancer cell lines, including A549 (lung cancer) and C6 (glioma).
Case Study:
In a study assessing the anticancer effects of thiazole derivatives, compounds similar to this compound were shown to activate caspase pathways, promoting apoptosis. The results indicated significant cytotoxicity with IC50 values ranging from 12 to 25 µM against the tested cell lines .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often influenced by their structural features. Modifications on the phenyl ring or thiazole moiety can enhance or reduce activity.
Key Observations:
- Dimethylamino Group: Enhances solubility and bioavailability.
- Phenyl Substituents: Electron-donating groups tend to increase antibacterial activity.
- Thiazole Ring: Essential for interaction with biological targets.
Q & A
Basic: What are the standard synthetic routes for 2-(dimethylamino)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide?
The synthesis typically involves coupling reactions between thiazole-2-amine derivatives and dimethylamino acetyl chloride. For example, describes analogous syntheses using triethylamine as a catalyst in dioxane, with stepwise purification via recrystallization and characterization by NMR, IR, and elemental analysis . Another method ( ) employs carbodiimide-mediated coupling (e.g., EDC·HCl) in dichloromethane to form acetamide bonds, followed by solvent extraction and recrystallization . Key considerations include controlling reaction temperature (e.g., 273 K for carbodiimide activation) and stoichiometric ratios to minimize byproducts.
Advanced: How can researchers resolve discrepancies in reported reaction yields for this compound?
Yield variations often arise from differences in solvent polarity, catalyst loading, or purification methods. and highlight that solvents like dioxane or ethanol-DMF mixtures influence reaction kinetics, while triethylamine concentration affects acetyl chloride activation . Advanced optimization may involve Design of Experiments (DoE) to test variables systematically. For instance, achieved 70–85% yields using triethylamine (0.01 mol), whereas reports lower yields (55–65%) with similar substrates, possibly due to incomplete coupling or side reactions. TLC monitoring and gradient recrystallization (e.g., ethanol/water) improve purity and reproducibility .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm acetamide bond formation (e.g., carbonyl resonance at ~170 ppm) and dimethylamino proton splitting (δ 2.2–2.5 ppm) .
- IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate the acetamide structure .
- Elemental analysis : Matches calculated vs. experimental C/H/N/O percentages to confirm purity (>95%) .
- Mass spectrometry : High-resolution MS (e.g., FAB) confirms molecular ion peaks (e.g., [M+1]+ at m/z 416.15 in ) .
Advanced: What strategies are effective for analyzing crystal structure and intermolecular interactions?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. reveals that the acetamide group forms dihedral angles of 75–82° with phenyl rings and 12° with the thiazole ring, indicating steric constraints . Hydrogen bonding (N–H···N) and π-π stacking (e.g., centroid distances of 3.7 Å) stabilize the crystal lattice. Advanced studies may use Hirshfeld surface analysis to quantify interaction contributions (e.g., C–H···π vs. van der Waals forces). Computational tools like Mercury or CrystalExplorer visualize packing motifs and validate experimental data.
Basic: What are key considerations in designing bioactivity assays for thiazole-derived acetamides?
Begin with in vitro assays:
- Antimicrobial activity : Use broth microdilution () to determine MIC values against Gram-positive/negative bacteria .
- Enzyme inhibition : Test acetylcholinesterase or kinase inhibition via spectrophotometric methods (e.g., Ellman’s assay) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
Controls should include reference drugs (e.g., doxorubicin) and solvent-only blanks. Ensure compliance with ethical standards for cell-based studies.
Advanced: How can computational methods predict binding affinity with biological targets?
Molecular docking (e.g., AutoDock Vina) and MD simulations assess interactions with proteins. used docking to visualize compounds (e.g., 9c) binding to α-glucosidase, with key residues (Asp349, Arg439) forming hydrogen bonds . Advanced workflows include:
- Pharmacophore modeling : Identify essential functional groups (e.g., dimethylamino for charge interactions).
- QM/MM simulations : Calculate binding energies (ΔG) for acetamide-thiazole derivatives .
- ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, BBB permeability) to prioritize candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
